molecular formula C9H7BrN2O B2690051 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone CAS No. 2490412-81-0

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone

Cat. No.: B2690051
CAS No.: 2490412-81-0
M. Wt: 239.072
InChI Key: BJYBXPBNMUNSLK-UHFFFAOYSA-N
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Description

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a brominated derivative of pyrrolopyridazine, which is a fused heterocyclic compound

Scientific Research Applications

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone typically involves the bromination of pyrrolopyridazine derivatives. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of pyrrolopyridazine.

    Bromination: The pyrrolopyridazine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with a suitable reducing agent can yield the corresponding pyrrolopyridazine derivative without the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can be compared with other brominated heterocyclic compounds, such as:

  • 1-(5-Bromopyrrolo[1,2-b]pyridazin-3-yl)ethanone
  • 1-(5-Bromopyrrolo[1,2-b]pyridazin-6-yl)ethanone

These compounds share similar structural features but differ in the position of the bromine atom and other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(5-bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYBXPBNMUNSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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